Kinase Degradation Breadth: 23 Targets vs. Narrow‑Spectrum and Ultra‑Broad PROTACs
RSS0680 induces significant degradation of 23 distinct kinases—including AAK1, CDK1, CDK2, CDK4, CDK6, CDK16, EIF2AK4, GAK, LATS1, LIMK2, MAPK6, MAPKAPK5, MARK2, MARK4, MKNK2, NEK9, RPS6KB1, SIK2, SNRK, STK17A, STK17B, STK35, and WEE1—as demonstrated by multiplexed quantitative proteomics in MOLT‑4 cells following 5‑hour treatment at 1 μM [1]. This breadth is approximately 4.6‑fold greater than the ALK‑targeted PROTAC TL13‑12, which degrades only 5 kinases (ALK, Aurora A, FER, PTK2, RPS6KA1) , yet approximately 5.4‑fold narrower than the ultra‑promiscuous CRBN‑based degrader WH‑10417‑099 (>125 unique kinases degraded) . RSS0680 thus occupies an intermediate, therapeutically relevant degradation space that is neither too narrow for comprehensive disease modeling nor excessively broad, reducing the risk of confounding off‑target degradation phenotypes observed with ultra‑broad degraders [1].
| Evidence Dimension | Number of distinct kinases degraded (proteomics‑confirmed) |
|---|---|
| Target Compound Data | 23 kinases (RSS0680; 1 μM, 5 h, MOLT‑4 cells) |
| Comparator Or Baseline | TL13‑12: 5 kinases; WH‑10417‑099: >125 kinases |
| Quantified Difference | 4.6× more targets than TL13‑12; 5.4× fewer targets than WH‑10417‑099 |
| Conditions | Multiplexed quantitative proteomics; MOLT‑4 cell line; 1 μM compound; 5‑hour treatment [1] |
Why This Matters
Procurement teams selecting a kinase degrader for poly‑pharmacology studies must balance target coverage against off‑target noise; RSS0680’s intermediate breadth provides statistically powered kinome coverage without the excessive degradation signature that confounds phenotype interpretation with ultra‑broad agents.
- [1] Gray NS, et al. Bifunctional compounds for targeted protein degradation of kinases. WO2022093742 A1. Example 22 (RSS0680); proteomics data in MOLT‑4, KELLY, and HEK293T cells. View Source
